Cas no 2229112-47-2 (2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol)
2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol
- EN300-1978456
- 2229112-47-2
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- Inchi: 1S/C10H13ClFNO2/c1-15-9-5-6(11)4-7(10(9)14)8(12)2-3-13/h4-5,8,14H,2-3,13H2,1H3
- InChI Key: QLCCKZVDGARFQF-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=C(C=1)C(CCN)F)O)OC
Computed Properties
- Exact Mass: 233.0618845g/mol
- Monoisotopic Mass: 233.0618845g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 55.5Ų
2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1978456-0.05g |
2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol |
2229112-47-2 | 0.05g |
$1452.0 | 2023-09-16 | ||
| Enamine | EN300-1978456-0.1g |
2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol |
2229112-47-2 | 0.1g |
$1521.0 | 2023-09-16 | ||
| Enamine | EN300-1978456-0.25g |
2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol |
2229112-47-2 | 0.25g |
$1591.0 | 2023-09-16 | ||
| Enamine | EN300-1978456-0.5g |
2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol |
2229112-47-2 | 0.5g |
$1660.0 | 2023-09-16 | ||
| Enamine | EN300-1978456-1.0g |
2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol |
2229112-47-2 | 1g |
$1729.0 | 2023-05-31 | ||
| Enamine | EN300-1978456-2.5g |
2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol |
2229112-47-2 | 2.5g |
$3389.0 | 2023-09-16 | ||
| Enamine | EN300-1978456-5.0g |
2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol |
2229112-47-2 | 5g |
$5014.0 | 2023-05-31 | ||
| Enamine | EN300-1978456-10.0g |
2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol |
2229112-47-2 | 10g |
$7435.0 | 2023-05-31 | ||
| Enamine | EN300-1978456-1g |
2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol |
2229112-47-2 | 1g |
$1729.0 | 2023-09-16 | ||
| Enamine | EN300-1978456-5g |
2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol |
2229112-47-2 | 5g |
$5014.0 | 2023-09-16 |
2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol
Introduction to 2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol (CAS No. 2229112-47-2)
2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol, identified by the Chemical Abstracts Service Number (CAS No.) 2229112-47-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of phenolic derivatives characterized by its unique structural features, including an amino-substituted fluoropropyl side chain and chloro-methoxy functional groups on the aromatic ring. The precise arrangement of these substituents imparts distinct chemical properties that make it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol consists of a benzene ring modified with hydroxyl, chloro, and methoxy groups, alongside an aliphatic chain extending from the third carbon position of the ring. The presence of the amino group in the fluoropropyl side chain introduces basicity and potential for hydrogen bonding, while the fluorine atom enhances lipophilicity and metabolic stability. These characteristics are critical in determining its interaction with biological targets and its overall pharmacokinetic profile.
In recent years, there has been growing interest in phenolic compounds due to their diverse biological activities. Studies have demonstrated that modifications in the aromatic ring, such as the introduction of halogen atoms or alkoxy groups, can significantly influence the compound's bioactivity. Specifically, 2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol has been investigated for its potential role in modulating inflammatory pathways and antioxidant mechanisms. Preliminary research suggests that this compound may exhibit anti-inflammatory effects by interacting with key enzymes involved in cytokine production and oxidative stress responses.
One of the most compelling aspects of 2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol is its structural versatility, which allows for further derivatization to enhance specific pharmacological properties. Researchers have explored analogs of this compound to optimize its solubility, bioavailability, and target specificity. For instance, modifications to the fluoropropyl side chain have been shown to improve binding affinity to certain protein targets, while alterations to the aromatic ring can fine-tune metabolic stability. These findings highlight the compound's potential as a scaffold for developing novel therapeutic agents.
The synthesis of 2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the amino and chloro groups, followed by functional group transformations to achieve the desired methoxy substitution. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity. The synthesis process also emphasizes stringent quality control measures to meet pharmaceutical standards.
From a pharmacological perspective, 2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol exhibits promising preclinical activity in models of inflammation and oxidative stress. Studies using cell-based assays have revealed that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has demonstrated antioxidant properties by scavenging reactive oxygen species (ROS) and modulating enzymatic antioxidants like superoxide dismutase (SOD) and catalase. These effects suggest potential therapeutic applications in conditions associated with chronic inflammation and oxidative damage.
The compound's interaction with biological targets is further elucidated through computational modeling and structural biology approaches. High-resolution crystal structures of protein-ligand complexes have provided insights into how 2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol binds to its targets at the atomic level. These studies highlight key interactions involving hydrogen bonding, hydrophobic interactions, and electrostatic forces between the compound's functional groups and residues on the protein surface. Such detailed understanding is crucial for designing next-generation derivatives with improved efficacy and reduced side effects.
In clinical research settings, 2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol is being evaluated in animal models to assess its safety profile and therapeutic efficacy. Phase I clinical trials are underway to determine optimal dosing regimens and monitor for adverse effects. Early results indicate that the compound is well-tolerated at tested doses, with minimal systemic toxicity observed. These findings are encouraging for advancing towards human clinical trials in specific therapeutic indications such as rheumatoid arthritis or neurodegenerative disorders where inflammation plays a central role.
The future direction of research on 2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol includes exploring its potential in combination therapies alongside existing treatments for chronic inflammatory diseases. Preclinical studies suggest that synergistic effects may be achieved when co-administered with other anti-inflammatory agents or immunomodulators. Additionally, efforts are underway to develop novel delivery systems such as nanoparticles or liposomes to enhance bioavailability and targeted delivery to affected tissues. Such advancements could significantly improve patient outcomes by optimizing drug delivery mechanisms.
Regulatory considerations are also an important aspect of bringing 2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol into clinical practice. Compliance with Good Manufacturing Practices (GMP) ensures that all synthetic intermediates and final products meet stringent quality standards required for pharmaceutical use. Regulatory agencies review comprehensive data packages including synthesis protocols, analytical characterization, preclinical safety studies, and clinical trial results before approving new drug candidates for market distribution. Transparent documentation throughout the development process is essential for gaining regulatory approval.
The broader impact of compounds like 2-(3-amino-1-fluoropropyl)-4-chloro-6-methoxyphenol extends beyond individual therapeutic applications; they contribute to our fundamental understanding of disease mechanisms at a molecular level. By investigating how these compounds interact with biological systems, researchers gain insights into pathways that can be modulated for therapeutic benefit across multiple diseases sharing common pathological features such as inflammation or oxidative stress-induced damage.
In conclusion, 2-(3-amino-1-fluoropropyl)-4-chloro - 6 - meth oxyphen ol ( CAS No . 2229112 - 47 - 2 ) represents an exciting frontier in pharmaceutical chemistry with significant promise for addressing unmet medical needs . Its unique structural features , coupled with emerging evidence from preclinical studies , position it as a valuable candidate for further development into novel therapeutic agents . As research progresses , continued exploration into its pharmacological properties will likely uncover additional applications where this compound could make meaningful contributions .
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